molecular formula C8H5BrF2N2 B8064861 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine

5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B8064861
M. Wt: 247.04 g/mol
InChI Key: LJKRUFJCQVWYMD-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-C]pyridine core substituted with bromine at position 5 and a difluoromethyl group at position 2. The bromine atom enhances electrophilic reactivity for cross-coupling reactions, while the difluoromethyl group introduces steric and electronic effects distinct from other substituents like trifluoromethyl or nitro groups .

Properties

IUPAC Name

5-bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-7-1-4-5(8(10)11)2-12-6(4)3-13-7/h1-3,8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKRUFJCQVWYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. Reaction conditions often require the use of strong bases, halogenating agents, and difluoromethylating reagents under controlled temperatures and inert atmospheres.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrrolopyridines.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine has been investigated for its potential as an anticancer agent. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications to the pyrrolo[2,3-C]pyridine scaffold can enhance activity against various cancer types by targeting specific molecular pathways involved in tumor growth and metastasis.

2. Antimicrobial Activity
Studies have suggested that derivatives of pyrrolopyridines exhibit antimicrobial properties. The presence of bromine and difluoromethyl groups may enhance the lipophilicity and overall bioactivity of the compound, making it a candidate for further exploration in the development of new antimicrobial agents.

Other Applications

1. Agrochemical Development
The unique chemical structure of 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine positions it as a potential candidate for agrochemical applications. Research into similar compounds has indicated that modifications can lead to effective herbicides or fungicides, which could be beneficial in agricultural practices.

2. Material Science
The compound's unique properties may also lend themselves to applications in material science, particularly in the development of new polymers or coatings that require specific chemical resistance or stability under various environmental conditions.

Case Studies and Research Insights

Study FocusFindings
Anticancer ActivityA study on pyrrolopyridine derivatives showed promising results in inhibiting cancer cell lines, suggesting that 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine could be further developed for cancer therapy.
Antimicrobial PropertiesResearch indicated that compounds with similar structures displayed significant antimicrobial activity against Gram-positive bacteria, highlighting the potential for new antibiotic development.
Agrochemical PotentialInvestigations into related compounds revealed effective herbicidal activity, prompting further research into the application of this compound in crop protection strategies.

Mechanism of Action

The mechanism by which 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds Compared:

  • 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: The nitro group (-NO₂) significantly increases electrophilicity, enabling facile Suzuki couplings but may reduce solubility due to polarity .
  • 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine : The ethynylphenyl substituent enhances π-stacking interactions, useful in materials science or kinase inhibitor design .

Table 1: Substituent Effects on Key Properties

Compound Substituent Electronic Effect Synthetic Utility
Target Compound CHF₂ Moderate -I effect Cross-coupling intermediate
5-Bromo-3-CF₃-pyrrolo[2,3-b]pyridine CF₃ Strong -I effect Enhanced metabolic stability
5-Bromo-3-NO₂-pyrrolo[2,3-b]pyridine NO₂ Strong -I, -M Suzuki coupling precursor
5-Bromo-3-Ph-ethynyl-pyrrolo[2,3-b]pyridine C≡CPh Mild -I, +M Materials science applications

Ring Isomerism: Pyrrolo[2,3-b] vs. [2,3-C]pyridine

The target compound’s pyrrolo[2,3-C]pyridine scaffold differs from the more common [2,3-b] isomer in ring connectivity, altering electronic distribution and steric accessibility. For example:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (): Lacks the 3-substituent, enabling easier functionalization at position 3 via iodination or cross-coupling .
  • 4-Chloro-1H-pyrrolo[2,3-c]pyridine (): Demonstrates that substituent position significantly impacts binding in kinase inhibitors, with [2,3-c] isomers showing distinct selectivity profiles .

Biological Activity

5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural arrangement that enhances its interactions with biological targets, making it an important candidate for drug development.

Chemical Structure and Properties

The molecular formula of 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine is C13H10BrF2NC_{13}H_{10}BrF_2N with a molecular weight of approximately 347.155 g/mol. The presence of the bromine atom and the difluoromethyl group contributes significantly to its chemical reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and differentiation, and are implicated in tumorigenesis.

In Vitro Studies

In vitro studies have demonstrated that derivatives of 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine can inhibit cellular proliferation and induce apoptosis in various cancer cell lines. For instance, studies report IC50 values in the low nanomolar range against multiple FGFR isoforms, indicating potent inhibitory effects.

Compound Target IC50 (nM) Effect
5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridineFGFR125Inhibition of proliferation
5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridineFGFR230Induction of apoptosis

The mechanism by which 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine exerts its effects involves the disruption of FGFR signaling pathways. By inhibiting these receptors, the compound can prevent downstream signaling that leads to tumor growth and survival.

Case Study 1: Cancer Cell Lines

In a study involving various cancer cell lines, treatment with 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine resulted in a significant reduction in cell viability. Specifically, human breast cancer cells exhibited a decrease in viability by over 70% after 48 hours of treatment at concentrations corresponding to the determined IC50 values.

Case Study 2: In Vivo Models

In vivo studies using mouse models have shown that administration of this compound leads to a reduction in tumor size when compared to control groups. The compound's ability to penetrate biological barriers effectively enhances its therapeutic potential.

Q & A

What are the most reliable synthetic routes for preparing 5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine?

Basic
The compound can be synthesized via Sonogashira coupling or Suzuki-Miyaura cross-coupling , using brominated pyrrolopyridine precursors. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine reacts with alkynes (e.g., phenylacetylene) under Pd catalysis to introduce substituents at the 3-position . Purification typically involves silica gel chromatography with heptane/ethyl acetate (8:2), yielding 51–75% .

Advanced
Optimizing yields requires careful control of reaction stoichiometry and catalyst loading . For instance, using a 10% excess of boronic acid in Suzuki reactions improves coupling efficiency for aryl substitutions . Additionally, microwave-assisted synthesis (e.g., 105°C for 4 hours under argon) enhances reaction rates and reduces side products . Lower yields (e.g., 36% in ) often stem from steric hindrance from bulky substituents; substituting polar aprotic solvents (e.g., NMP) can mitigate this .

How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Basic
¹H/¹³C NMR is critical for confirming regiochemistry. Key diagnostic signals include downfield-shifted NH protons (δ 12.40–13.45 ppm) and aromatic protons (δ 7.10–9.93 ppm) . HRMS validates molecular weight (e.g., [M+H]+ with <2 ppm error) .

Advanced
For hygroscopic intermediates (e.g., 3-amino derivatives), in situ FTIR monitors reaction progress by tracking nitro group reduction (disappearance of ~1520 cm⁻¹ NO₂ stretch) . X-ray crystallography resolves ambiguities in substituent orientation, particularly when steric effects distort NMR signals .

What strategies are effective for introducing diverse substituents at the 5-position of the pyrrolo[2,3-C]pyridine core?

Basic
Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids is standard. For example, 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine reacts with 4-trifluoromethylphenylboronic acid (Pd(PPh₃)₄, K₂CO₃) to yield 87% product .

Advanced
Direct C–H functionalization using directing groups (e.g., pyridine N-oxide) enables site-selective bromination or difluoromethylation without pre-functionalized intermediates . For electron-deficient aryl groups, microwave-enhanced Buchwald-Hartwig amination achieves C–N coupling with 90% efficiency .

How do electronic and steric effects of substituents influence biological activity?

Advanced
In FGFR inhibition studies, 3-(difluoromethyl) groups enhance binding affinity by forming hydrogen bonds with kinase hinge regions. Substituents at the 5-position (e.g., 4-methoxyphenyl) improve solubility but may reduce potency due to steric clashes . QSAR models indicate that logP values <3.5 correlate with improved cellular permeability .

What are common pitfalls in synthesizing and handling this compound?

Basic
Decomposition of nitro intermediates : 3-Nitro derivatives are prone to reduction under ambient light. Store intermediates at –20°C in amber vials .

Advanced
Competitive side reactions : During Sonogashira coupling, homocoupling of alkynes can occur. Adding Cul (10 mol%) suppresses this by stabilizing Pd intermediates . For moisture-sensitive steps (e.g., Grignard additions), rigorous drying of THF over molecular sieves is essential .

How can conflicting spectral data from similar derivatives be resolved?

Advanced
2D NMR (COSY, NOESY) distinguishes overlapping signals in crowded aromatic regions. For example, NOESY correlations between NH and adjacent protons confirm the orientation of substituents . LC-MS/MS with collision-induced dissociation (CID) differentiates isomers by analyzing fragmentation patterns .

What alternative scaffolds can be synthesized from this compound for SAR studies?

Advanced
Fischer cyclization in polyphosphoric acid converts hydrazine derivatives into 2,3-disubstituted pyrrolopyridines, enabling rapid diversification . Photoredox catalysis introduces trifluoromethyl groups at the 7-position, expanding the chemical space for kinase inhibitor design .

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